molecular formula C18H13FN4 B5491547 3-(4-fluorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5491547
M. Wt: 304.3 g/mol
InChI Key: ACGUODLSXDNDSS-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of organic compounds that have been studied for their potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The synthesis process is based on scaffold hopping and computer-aided drug design . The synthesized compounds were evaluated for their activities to inhibit TRKA .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The substitution of different groups at various positions on the ring structure can significantly influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are complex and can be influenced by various factors. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the substitution of different groups at various positions on the ring structure . For instance, electron-donating groups at position 7 on the fused ring can improve both the absorption and emission behaviors .

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have been studied for their inhibitory activity against tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions for the research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their potential applications in medicinal chemistry . This could include the development of more effective TRK inhibitors and the investigation of their effects on other biological targets .

properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4/c1-12-17(14-2-4-15(19)5-3-14)18-21-11-8-16(23(18)22-12)13-6-9-20-10-7-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUODLSXDNDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

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